molecular formula C17H15NOS B3023771 4'-Cyano-3-(2-thiomethylphenyl)propiophenone CAS No. 898754-36-4

4'-Cyano-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B3023771
CAS No.: 898754-36-4
M. Wt: 281.4 g/mol
InChI Key: YFWMEYWHTLUEAM-UHFFFAOYSA-N
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Description

4'-Cyano-3-(2-thiomethylphenyl)propiophenone is a substituted propiophenone derivative featuring a cyano group (-CN) at the 4'-position of the aromatic ring and a thiomethyl (-SCH₃) substituent at the 2-position of the adjacent phenyl group. Its molecular formula is C₁₇H₁₃NOS, with a molecular weight of 279.36 g/mol (estimated based on analogs in ). The cyano group confers electron-withdrawing properties, while the thiomethyl group introduces sulfur-based electronic and steric effects, influencing reactivity and intermolecular interactions. This compound is of interest in pharmaceutical and agrochemical research, particularly in synthesizing intermediates for kinase inhibitors or fungicides .

Properties

IUPAC Name

4-[3-(2-methylsulfanylphenyl)propanoyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NOS/c1-20-17-5-3-2-4-15(17)10-11-16(19)14-8-6-13(12-18)7-9-14/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWMEYWHTLUEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644313
Record name 4-{3-[2-(Methylsulfanyl)phenyl]propanoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-36-4
Record name 4-{3-[2-(Methylsulfanyl)phenyl]propanoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Cyano-3-(2-thiomethylphenyl)propiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiomethylbenzaldehyde and 4-cyanobenzaldehyde.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate product.

    Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to yield the final product, 4’-Cyano-3-(2-thiomethylphenyl)propiophenone.

Industrial Production Methods

In an industrial setting, the production of 4’-Cyano-3-(2-thiomethylphenyl)propiophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Refluxing: The reaction mixture is heated under reflux to facilitate the condensation and cyclization reactions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4’-Cyano-3-(2-thiomethylphenyl)propiophenone can undergo various types of chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • Building Block : 4'-Cyano-3-(2-thiomethylphenyl)propiophenone serves as a versatile building block in organic synthesis. It can be employed to create more complex molecules for pharmaceuticals and agrochemicals.
    • Reagent in Reactions : The compound can act as a reagent in various organic reactions, facilitating the synthesis of other derivatives with desired properties.
  • Biological Studies :
    • Enzyme Inhibition : Research indicates that this compound may exhibit enzyme inhibition properties, making it useful in studying enzyme kinetics and mechanisms.
    • Antimicrobial Activity : Similar compounds have shown antimicrobial effects against various pathogens, suggesting that this compound could possess similar properties.
  • Pharmacological Research :
    • Potential Therapeutic Applications : The compound's structural features may allow it to interact with specific biological targets, leading to potential therapeutic effects in treating diseases such as cancer or infections.

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

  • Antimicrobial Studies :
    • A study investigated the antimicrobial effects of thiomethyl-containing compounds against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at low concentrations.
  • Anticancer Properties :
    • Another study examined derivatives of propiophenone against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.

Mechanism of Action

The mechanism of action of 4’-Cyano-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The cyano group and thiomethyl group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The table below compares 4'-Cyano-3-(2-thiomethylphenyl)propiophenone with analogs differing in substituent type and position:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₇H₁₃NOS 279.36 -CN (4'), -SCH₃ (2-thiomethyl) High polarity due to -CN; sulfur enhances nucleophilicity
4'-Cyano-3-(2,4-dimethylphenyl)propiophenone C₁₈H₁₇NO 263.34 -CN (4'), -CH₃ (2,4-dimethyl) Methyl groups increase steric hindrance; reduced solubility vs. thiomethyl analog
2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone C₁₆H₁₂Cl₂OS 323.24 -Cl (2',4'), -SCH₃ (4-thiomethyl) Chlorine atoms enhance stability and lipophilicity; potential herbicide intermediate
4'-Methoxypropiophenone C₁₀H₁₂O₂ 164.20 -OCH₃ (4') Methoxy group is electron-donating; used in fragrance and pharmaceutical synthesis

Key Observations:

  • Electron-withdrawing vs. donating groups: The cyano group (-CN) in the target compound increases electrophilicity at the carbonyl carbon compared to methoxy (-OCH₃) or methyl (-CH₃) substituents, making it more reactive toward nucleophiles .
  • Steric effects: Thiomethyl (-SCH₃) and dimethyl (-CH₃) groups introduce steric hindrance, but the bulkier thiomethyl group may reduce crystallinity compared to methyl analogs .
  • Solubility: Thiomethyl and chloro substituents enhance lipophilicity, whereas cyano and methoxy groups improve polarity, affecting solubility in organic vs. aqueous media .
α-Functionalization Reactions
  • This compound: The electron-withdrawing cyano group activates the α-carbon for reactions such as selenation or sulfonation. For example, cesium carbonate-catalyzed α-phenylselenation yields α-seleno derivatives, critical in radical cyclization reactions .
  • Comparison with 4'-Methoxypropiophenone: The methoxy group deactivates the α-carbon, requiring harsher conditions for functionalization. This limits its utility in reactions requiring mild conditions .
Sulfur-Based Reactivity
  • The thiomethyl group in the target compound participates in disulfide exchange reactions, as demonstrated in studies where propiophenone derivatives react with morpholine and sulfur to form thioacetomorpholides .
  • In contrast, chloro analogs (e.g., 2',4'-dichloro derivatives) are more stable under oxidative conditions but less reactive in sulfur-mediated coupling reactions .

Biological Activity

4'-Cyano-3-(2-thiomethylphenyl)propiophenone (CAS No. 898754-36-4) is a compound with a unique molecular structure, featuring a cyano group and a thiomethyl-substituted phenyl ring. This structure suggests potential biological activity, particularly in enzyme inhibition and antimicrobial properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C17H13NOS. The presence of the cyano group enhances its reactivity, while the thiomethyl group may influence its interaction with biological targets.

Structural Features

FeatureDescription
Molecular FormulaC17H13NOS
Cyano GroupEnhances reactivity
Thiomethyl GroupInfluences biological interactions

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties . Compounds with similar structures often show significant interactions with various enzymes, leading to potential pharmacological effects. For instance, it may inhibit enzymes involved in metabolic pathways, which can be beneficial in treating diseases associated with enzyme dysfunction.

Antimicrobial Properties

Compounds similar to this compound have been reported to possess antimicrobial activity . This suggests that further studies could reveal its effectiveness against bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

  • Anticancer Activity : A study on structurally related compounds has shown promising anticancer properties. These compounds were found to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
  • Enzyme Interaction Studies : Preliminary research indicates that this compound binds to certain enzymes, altering their activity. This binding could lead to changes in metabolic processes, which may be leveraged for therapeutic purposes.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
3'-Cyano-3-(3-fluorophenyl)propiophenoneC15H10FNOContains a fluorine atom; used in enzyme studies
2'-Chloro-3-(2,5-dimethylphenyl)propiophenoneC17H17ClOExplored for antimicrobial properties
2'-Methyl-3-(2-thiomethylphenyl)propiophenoneC17H16OSStudied for anticancer activity

Q & A

Q. What in vitro assays are suitable for preliminary cytotoxicity screening?

  • Methodological Answer : Use MTT assays on HepG2 cells (72-h exposure, IC₅₀ calculation). Include positive controls (e.g., doxorubicin) and validate via flow cytometry (apoptosis markers). Reference toxicity databases for structurally related compounds like 4′-Aminopropiophenone (NSC 3187) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-Cyano-3-(2-thiomethylphenyl)propiophenone
Reactant of Route 2
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